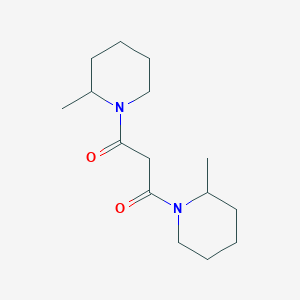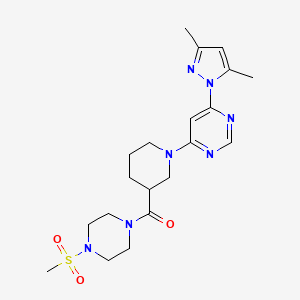![molecular formula C11H12N2O2S B2516217 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propansäure CAS No. 929975-65-5](/img/structure/B2516217.png)
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, which allows for the synthesis of a library of 3-sulfanylimidazopyridines under metal and oxidant-free conditions . Another method includes the transition metal catalyst-free C-3 sulfonylmethylation of imidazo[1,2-a]pyridines with glyoxylic acid and sodium sulfinates in water, highlighting the use of available substrates and mild reaction conditions . Additionally, a metal-free mediated C-3 methylsulfanylation of imidazo[1,2-a]pyridines has been described using dimethyl sulfoxide, showcasing the versatility of the reagents and solvent systems in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This structure is amenable to various functionalizations, as seen in the synthesis methods that introduce sulfanyl groups at the C-3 position. The presence of these functional groups can significantly alter the electronic and steric properties of the molecule, which may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo a range of chemical reactions. For instance, they can participate in Lewis acid-catalyzed intermolecular annulation reactions to form imidazo[1,2-a]pyridine thiones . They are also amenable to oxidative strategies, such as the iodine-mediated oxidative homocoupling to form bis(imidazo[1,2-a]pyridin-3-yl)sulfanes and disulfanes . Furthermore, the nitration of imidazo[1,2-a]pyridines has been reported, with nitration occurring most readily at the 1-position unless it is already substituted, in which case 3-nitration can occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their functional groups. For example, the introduction of sulfanyl groups can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The fluorescent properties of some derivatives, such as the 1,3-diarylated imidazo[1,5-a]pyridines, have been explored, showing emission in the wavelength range of 454-524 nm with improved quantum yields compared to monosubstituted compounds . These properties are crucial for the potential application of these compounds in fluorescent probes and imaging agents.
Wissenschaftliche Forschungsanwendungen
- Antibakterielle und Antimykotische Mittel: Substituierte Imidazo[1,2-a]pyridine zeigen antibakterielle und antimykotische Aktivität . Forscher haben ihr Potenzial als neuartige therapeutische Mittel gegen mikrobielle Infektionen untersucht.
- Antivirale Verbindungen: Diese Derivate haben auch antivirale Eigenschaften gezeigt, was sie zu vielversprechenden Kandidaten für die Bekämpfung von Viruskrankheiten macht .
- Entzündungshemmende Medikamente: Imidazo[1,2-a]pyridin-Derivate können als entzündungshemmende Mittel dienen .
- Krebsbehandlung: Einige Studien schlagen die Verwendung von Imidazo[1,2-a]pyridin-Derivaten zur Krebsbehandlung vor . Ihre einzigartige Struktur und biologische Aktivität machen sie zu attraktiven Zielen für die Medikamentenentwicklung.
- Imidazo[1,2-a]pyridine haben potenzielle Anwendungen in der Materialwissenschaft. Forscher haben ihre Verwendung in optoelektronischen Geräten wie organischen Leuchtdioden (OLEDs) und Sensoren untersucht .
- Diese Verbindungen können als fluoreszierende Emitter für Anwendungen in der konfokalen Mikroskopie und Bildgebung dienen .
- Forscher haben Metallkomplexe synthetisiert, die 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine als Chelatliganden enthalten .
- Eine neuartige Reihe von Imidazo[1,2-a]pyridin-Derivaten wurde entwickelt, um das aktive Zentrum der menschlichen PI3Kα anzugehen .
- Diese Verbindungen zeigten potente bis moderate Aktivität gegen Krebszelllinien, darunter MCF-7 und HeLa .
Medizinische Chemie und Arzneimittelentwicklung
Materialwissenschaften und Optoelektronik
Konfokale Mikroskopie und Bildgebung
Metallkomplexe und Koordinationschemie
Hemmung der Phosphoinositid-3-Kinase (PI3K)
Neurowissenschaften und Modulation der Gehirnfunktion
Wirkmechanismus
Target of Action
The primary targets of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid acts by binding to GABA receptors, specifically the GABA-A receptor subtype . This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. As a result, the compound can decrease neuronal excitability and produce a calming effect .
Biochemical Pathways
The compound’s action on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA on neuronal firing, which can influence various downstream effects, such as reducing anxiety, promoting sleep, and relaxing muscles .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This can lead to a range of physiological effects, such as reduced anxiety, improved sleep, and muscle relaxation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid. For instance, factors like pH can affect the compound’s stability, while individual patient factors like age, liver function, and concurrent medications can influence its pharmacokinetics and pharmacodynamics .
Eigenschaften
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRSUZEBNCAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)
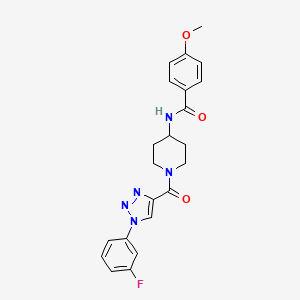
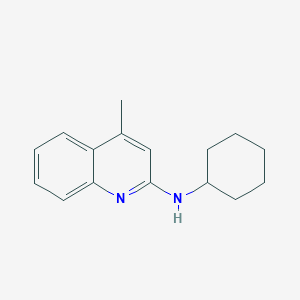
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)
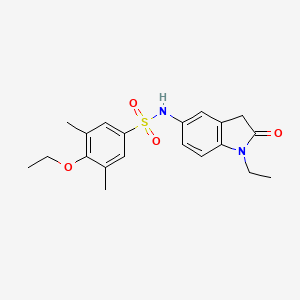
![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2516145.png)
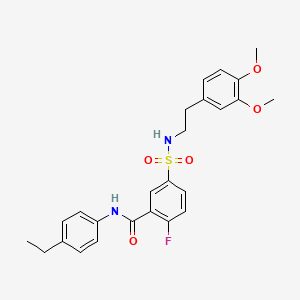
![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)
